2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic molecule featuring a pyrido[2,3-e][1,2,4]thiadiazine core modified with two fluorine-containing substituents: a 3-fluorobenzyl group at position 2 and a 4-fluorophenyl group at position 2.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[(3-fluorophenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S/c20-14-6-8-16(9-7-14)24-18-17(5-2-10-22-18)28(26,27)23(19(24)25)12-13-3-1-4-15(21)11-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDOHCPNQLCPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , identified by its CAS number 1251548-06-7 , exhibits significant potential in medicinal chemistry due to its unique structural characteristics and biological properties. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 401.4 g/mol . The presence of fluorine substituents enhances lipophilicity and may contribute to its biological activity. The compound features a pyrido-thiadiazine core that is known for diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to This compound possess significant biological activities, particularly in the context of cancer treatment. The following subsections detail specific areas of biological activity:
Anticancer Properties
Studies have shown that derivatives of thiadiazine compounds exhibit anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Thiadiazine derivatives have been reported to inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have demonstrated antiproliferative effects against breast, colon, and lung cancer cell lines .
- Mechanisms of Action : The anticancer activity is often attributed to the modulation of signaling pathways involved in cell proliferation and survival. For example, some studies suggest that these compounds can disrupt angiogenesis and induce apoptosis in cancer cells .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression:
- Cathepsin Inhibition : Certain thiadiazine analogues have shown selective inhibition against cathepsins, which are proteolytic enzymes implicated in tumor metastasis .
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Pyrido-Thiadiazine Core : This involves cyclization reactions that construct the core structure from appropriate precursors.
- Substitution Reactions : The introduction of fluorobenzyl and fluorophenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution methods.
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
- A study evaluated the antiproliferative effects of various pyrido-thiadiazine derivatives against different cancer cell lines. The findings indicated that modifications at the aromatic rings significantly influenced their biological potency .
- Another research focused on the structure-activity relationship (SAR) of thiadiazine derivatives. It was found that the presence of electron-withdrawing groups like fluorine enhances the cytotoxicity against targeted cancer cells .
Comparison with Similar Compounds
Structural Variations in Pyrido[2,3-e][1,2,4]thiadiazine Derivatives
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 3-fluorobenzyl group (position 2) contrasts with the 4-fluorobenzyl in , which may alter steric interactions and dipole moments.
The absence of a substituent at position 2 in and simplifies the structure but may reduce target affinity.
Ring System Modifications :
- The pyrido[4,3-e] isomer in differs in ring fusion position, which could disrupt π-π stacking or hydrogen bonding compared to the pyrido[2,3-e] system in the target compound.
Implications for Pharmacological and Physicochemical Properties
While explicit pharmacological data (e.g., IC50, solubility) are unavailable in the evidence, structural trends suggest the following hypotheses:
- Bioactivity : Fluorine substitution at aromatic positions (as in the target compound and ) may enhance interactions with enzymes or receptors via halogen bonding or dipole interactions .
- Metabolic Stability : The methylsulfanyl group in could slow oxidative metabolism compared to the target’s fluorophenyl group, which is prone to cytochrome P450-mediated dehalogenation.
- Solubility: The 1,1-dioxide moiety in all compounds improves water solubility relative to non-oxidized thiadiazines, but bulkier substituents (e.g., 3,5-difluorobenzyl in ) may counteract this effect.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
